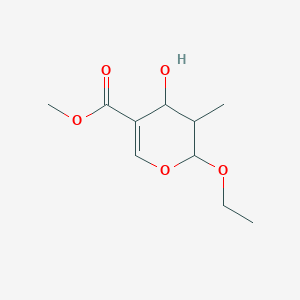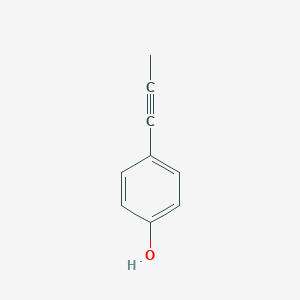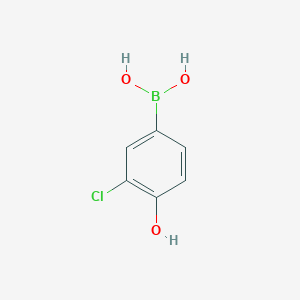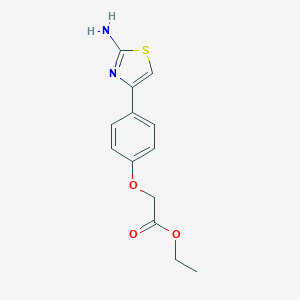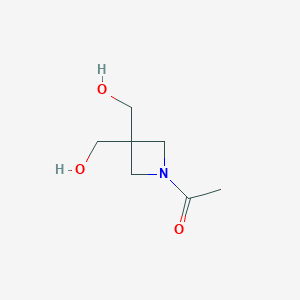
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone, commonly known as BHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of BHA is not fully understood. However, studies have shown that BHA exerts its effects through the inhibition of various enzymes and signaling pathways. For example, BHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BHA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical And Physiological Effects
BHA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHA has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In vivo studies have shown that BHA has the ability to reduce oxidative stress and inflammation, which may be beneficial for the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
BHA has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, BHA also has several limitations, including its limited solubility in water and its potential to undergo hydrolysis under certain conditions.
Future Directions
There are several future directions for the study of BHA. One potential direction is the development of BHA-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another potential direction is the development of BHA-based pesticides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of BHA and its potential applications in various fields.
Synthesis Methods
BHA can be synthesized through a multistep process involving the reaction of 1,3-dioxolane with ethyl chloroacetate, followed by the reaction of the resulting compound with hydroxylamine hydrochloride and sodium hydroxide. The final step involves the reaction of the resulting product with formaldehyde to yield BHA.
Scientific Research Applications
BHA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer science. In medicine, BHA has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In agriculture, BHA has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In polymer science, BHA has been shown to have the ability to crosslink with various polymers, making it a potential candidate for use as a crosslinking agent.
properties
CAS RN |
169908-06-9 |
|---|---|
Product Name |
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-[3,3-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-6(11)8-2-7(3-8,4-9)5-10/h9-10H,2-5H2,1H3 |
InChI Key |
XXOGOSFQNVVACR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)(CO)CO |
Canonical SMILES |
CC(=O)N1CC(C1)(CO)CO |
synonyms |
3,3-Azetidinedimethanol, 1-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



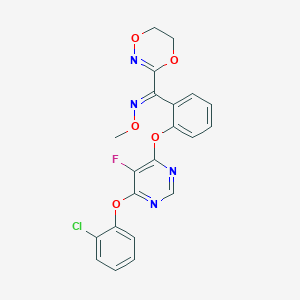
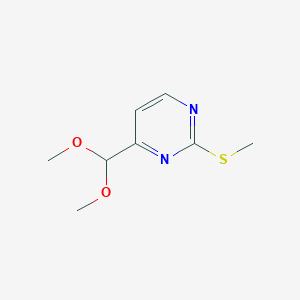
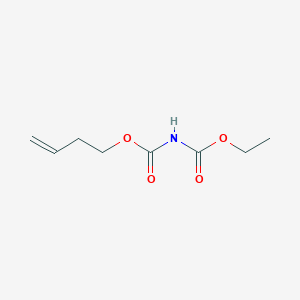
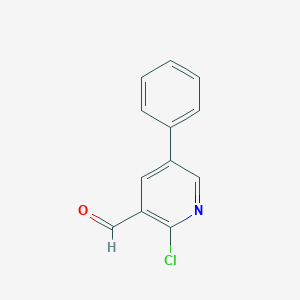
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
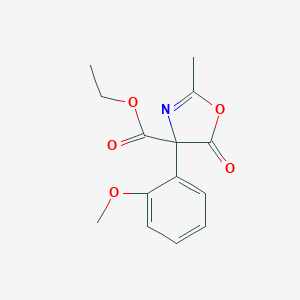
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
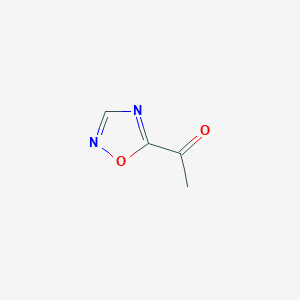
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
